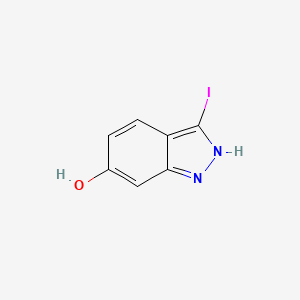

3-Iodo-1H-indazol-6-OL

Description

BenchChem offers high-quality 3-Iodo-1H-indazol-6-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1H-indazol-6-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2H-indazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXLRTUJTJKEAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 3-Iodo-6-hydroxyindazole: Synthesis, Reactivity, and Medicinal Applications

[1][2]

Executive Summary & Chemical Identity

3-Iodo-6-hydroxyindazole (CAS: 885519-03-9) serves as a high-value pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors targeting VEGFR, PDGFR, and specific serine/threonine kinases.[1][2] Its structural utility lies in its dual-functional nature: the C-3 iodine atom provides a handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C-6 hydroxyl group offers a site for optimizing solubility and pharmacokinetic properties through ether or ester linkages.[1]

Chemical Specifications

| Parameter | Specification |

| IUPAC Name | 3-iodo-1H-indazol-6-ol |

| CAS Number | 885519-03-9 (Note: Verify with CoA; isomers exist) |

| Synonyms | 6-Hydroxy-3-iodoindazole; 3-Iodo-6-indazolol |

| Molecular Formula | |

| Molecular Weight | 260.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in |

| pKa (Predicted) | ~9.5 (Phenolic OH), ~13.8 (Indazole NH) |

Synthetic Architecture

The synthesis of 3-iodo-6-hydroxyindazole requires strict regiochemical control to prevent over-iodination or N-iodination.[1] The most robust pathway involves the electrophilic aromatic substitution of 6-hydroxyindazole.[1]

Core Synthesis Workflow (Graphviz)[1][2]

Figure 1: Strategic workflow for the direct iodination of 6-hydroxyindazole.

Detailed Experimental Protocol

Objective: Regioselective synthesis of 3-iodo-6-hydroxyindazole.

-

Preparation: Charge a reaction vessel with 6-hydroxyindazole (1.0 eq) and dissolve in DMF (10 volumes). The choice of DMF ensures solubility of the polar starting material.[1][2]

-

Base Addition: Add KOH pellets (2.5 eq) or crushed NaOH. Stir until partially dissolved. The base deprotonates the N-1 position, increasing the nucleophilicity of the indazole ring at C-3.[1][2]

-

Iodination: Cool the mixture to 0°C. Add Iodine (

) (1.1 eq) dissolved in DMF dropwise over 30 minutes.-

Scientific Rationale: Slow addition at low temperature prevents di-iodination or oxidation of the phenol ring.[1]

-

-

Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of starting material (M+H = 135) and appearance of product (M+H = 261).[1][2]

-

Workup: Pour the reaction mixture into ice-cold water containing 10% sodium thiosulfate (

) . -

Isolation: Adjust pH to ~6–7 with 1M HCl to precipitate the product. Filter the solids, wash with water, and dry under vacuum at 45°C.[1]

Reactivity Profile & Derivatization

The versatility of 3-iodo-6-hydroxyindazole stems from its three distinct reactive handles. Understanding the order of reactivity is crucial for designing multi-step syntheses.[2]

Reactivity Hierarchy

-

O-H (C6): Most acidic proton (after N-H).[2] Easily alkylated or acylated.[1][2]

-

N-H (N1): Nucleophilic.[1][2] Requires protection (e.g., THP, SEM, Boc) to prevent catalyst poisoning during cross-coupling.[1][2]

-

C-I (C3): Electrophilic center for Pd-catalyzed coupling.[1][2]

Functionalization Map (Graphviz)[1][2]

Figure 2: Divergent reactivity pathways for library generation.

Applications in Drug Discovery

Kinase Inhibition (VEGFR/PDGFR)

Indazoles are privileged scaffolds that mimic the adenine ring of ATP, allowing them to bind to the hinge region of kinase domains.[1][2]

-

Mechanism: The N-1 and N-2 nitrogens often form hydrogen bonds with the kinase hinge residues (e.g., Glu/Cys).[1][2]

-

Role of C-3 Iodine: The iodine is rarely the final substituent.[1] It is a "placeholder" replaced by aryl or heteroaryl groups (e.g., pyridine, thiophene) to access the hydrophobic pocket of the enzyme.[1][2]

-

Role of C-6 Hydroxyl: This position points towards the solvent-exposed region.[1] Derivatization here (e.g., with morpholine or piperazine side chains) improves oral bioavailability and solubility.[1][2]

Fragment-Based Drug Discovery (FBDD)

3-Iodo-6-hydroxyindazole is an ideal "fragment" for FBDD screening.[1] Its low molecular weight (<300 Da) and high ligand efficiency allow researchers to identify weak binding events that can be optimized into potent leads.[1][2]

Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed:

-

1H NMR (DMSO-d6):

-

C-3 Proton: Absent (Critical check for reaction completion).

-

C-6 Hydroxyl: Broad singlet at

9.8–10.5 ppm ( -

Indazole NH: Broad singlet at

12.8–13.2 ppm.[1][2] -

Aromatic Protons: Distinct splitting pattern for H-4, H-5, H-7. H-7 usually appears as a doublet (~6.8 ppm) with meta-coupling to H-5.[1]

-

-

LC-MS:

References

-

PubChem. (n.d.).[1][2] 3-Iodo-1H-indazol-6-ol Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

-

World Intellectual Property Organization (WIPO). (2006).[1][2] WO2006048745A1: Methods for preparing indazole compounds.[1][2] (Describes iodination strategies for nitro-indazoles, applicable to hydroxy-analogs). Retrieved from [2]

-

Journal of Medicinal and Chemical Sciences. (2024). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one. (Context for 6-hydroxyindazole reactivity). Retrieved from [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application - Google Patents [patents.google.com]

- 4. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

6-hydroxy-3-iodo-1H-indazole molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Hydroxy-3-iodo-1H-indazole

Executive Summary

6-Hydroxy-3-iodo-1H-indazole (CAS: 1082040-27-4) represents a high-value bifunctional scaffold in medicinal chemistry, particularly within the kinase inhibitor landscape. Its utility stems from the orthogonal reactivity of its substituents: the C3-iodine atom serves as an electrophilic handle for palladium-catalyzed cross-couplings, while the C6-hydroxyl group functions as a nucleophile for etherification or esterification. This guide details the molecular specifications, validated synthetic protocols, and structural applications of this critical intermediate.

Part 1: Molecular Identity & Physicochemical Properties

The following data establishes the baseline identity for 6-hydroxy-3-iodo-1H-indazole. Researchers must verify these parameters upon receipt of commercial samples or following in-house synthesis to ensure batch integrity.

| Property | Specification | Notes |

| IUPAC Name | 3-iodo-1H-indazol-6-ol | Alternate: 6-hydroxy-3-iodoindazole |

| CAS Number | 1082040-27-4 | Primary identifier for procurement |

| Molecular Formula | C₇H₅IN₂O | |

| Molecular Weight | 260.03 g/mol | Monoisotopic Mass: 259.94 |

| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (iodine liberation) |

| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (DCM, Hexanes) |

| pKa (Calculated) | ~9.5 (Phenolic OH), ~13.8 (NH) | The phenolic proton is more acidic than the indazole NH |

Structural Tautomerism: Like most unsubstituted indazoles, this molecule exists in a tautomeric equilibrium between the 1H- and 2H-forms. In solution (DMSO-d6) and the solid state, the 1H-tautomer is thermodynamically favored due to aromatic stabilization.

Part 2: Synthetic Methodology

The synthesis of 6-hydroxy-3-iodo-1H-indazole relies on the regioselective electrophilic aromatic substitution of 6-hydroxyindazole. The C3 position is the most nucleophilic site on the indazole ring, allowing for direct iodination without protecting the phenol or the nitrogen, provided the stoichiometry is controlled.

Protocol: Regioselective C3-Iodination

-

Reaction Type: Electrophilic Aromatic Substitution (

) -

Scale: 10 mmol (adaptable to gram-scale)

Reagents:

-

Substrate: 6-Hydroxyindazole (1.34 g, 10 mmol)

-

Iodine Source: Elemental Iodine (

) (2.54 g, 10 mmol) -

Base: Potassium Hydroxide (KOH) pellets (2.24 g, 40 mmol)

-

Solvent: DMF (Dimethylformamide) - Anhydrous (20 mL)

-

Quench: 10% Aqueous Sodium Thiosulfate (

)

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-hydroxyindazole in DMF. The solution should be clear.

-

Basification: Add KOH pellets. Stir at room temperature for 15 minutes. The solution may darken slightly as the phenoxide/indazolide anions form.

-

Iodination: Cool the mixture to 0°C (ice bath). Add elemental Iodine (

) portion-wise over 20 minutes. Critical: Rapid addition can lead to over-iodination or oxidative polymerization. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS or TLC (50% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a less polar spot ( -

Quench & Isolation: Pour the reaction mixture into 100 mL of ice-water containing 10%

. The thiosulfate neutralizes excess iodine (turning the solution from brown to yellow/colorless). -

Precipitation: Acidify the aqueous solution carefully with 1M HCl to pH ~5–6. The product will precipitate as a solid.

-

Purification: Filter the solid, wash with copious water, and dry under vacuum. If necessary, recrystallize from Ethanol/Water.

Visualizing the Synthesis Logic

Caption: Step-wise synthetic pathway from the parent indazole to the 3-iodo derivative via base-mediated iodination.

Part 3: Structural Validation

To ensure the integrity of the synthesized or purchased compound, the following spectral characteristics must be confirmed.

1. Proton NMR (

-

Loss of Signal: The key indicator of successful reaction is the disappearance of the C3-H singlet, which typically appears around

7.9–8.0 ppm in the parent 6-hydroxyindazole. -

Retention of Pattern: The benzenoid ring protons (H4, H5, H7) will remain but may shift slightly downfield due to the electron-withdrawing nature of the iodine.

- ~13.0 ppm (s, 1H, NH) - Broad, exchangeable.

- ~9.6 ppm (s, 1H, OH) - Broad.

- ~7.3 ppm (d, 1H, H4).

- ~6.8 ppm (d, 1H, H7).

- ~6.6 ppm (dd, 1H, H5).

2. Mass Spectrometry (ESI-MS)

-

Positive Mode (

): -

Negative Mode (

): -

Note: The isotopic pattern of Iodine is unique (monoisotopic), so no M+2 peak typical of Br or Cl will be observed.

Part 4: Application in Medicinal Chemistry

6-Hydroxy-3-iodo-1H-indazole is a "privileged scaffold" because it allows for Divergent Functionalization . The C3-Iodine and C6-Hydroxyl groups possess orthogonal reactivity profiles, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

1. C3-Functionalization (The "Warhead" Vector) The C3-Iodine bond is highly reactive toward Palladium(0) catalysts.

-

Suzuki-Miyaura Coupling: React with aryl/heteroaryl boronic acids to extend the scaffold into the ATP-binding pocket of kinases.

-

Sonogashira Coupling: React with terminal alkynes to introduce rigid linkers.

2. C6-Functionalization (The "Solubility" Vector) The C6-Hydroxyl group mimics the H-bond donor capability of adenosine but can also be modified to tune physicochemical properties.

-

O-Alkylation (Williamson Ether Synthesis): React with alkyl halides to introduce solubilizing groups (e.g., morpholine-ethyl chains).

-

Mitsunobu Reaction: Stereoselective ether formation using alcohols.

Strategic Divergence Map

Caption: Divergent synthesis strategy showing orthogonal access to C3 and C6 modifications.

References

-

PubChem. (2025).[1] 3-Iodo-1H-indazol-6-ol (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Pfizer Inc. (2006). Methods for preparing indazole compounds.[2][3][4][5][6] World Intellectual Property Organization. WO2006048745A1. Retrieved from

Sources

- 1. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. Naarini Molbio Pharma [naarini.com]

The 3-Iodoindazole: A Linchpin Scaffold in Drug Discovery

The 3-Iodoindazole scaffold represents a "linchpin" intermediate in modern medicinal chemistry. It serves as the critical divergence point for accessing 3-substituted indazoles, a privileged structure found in numerous kinase inhibitors (e.g., Axitinib, Entrectinib) and GPCR ligands.

This technical guide details the synthesis, reactivity, and medicinal application of 3-iodoindazole derivatives.

Part 1: Synthetic Architecture (The "Make")

The utility of 3-iodoindazole lies in its ability to serve as a stable, yet highly reactive, electrophile for palladium-catalyzed cross-coupling reactions. Unlike 3-bromo or 3-chloro variants, the C3-iodine offers superior reactivity in oxidative addition steps, often permitting coupling under milder conditions that preserve sensitive functional groups.

Regioselective Iodination Strategy

The most robust method for accessing 3-iodoindazole is the direct iodination of the parent 1H-indazole. This reaction relies on the acidity of the N1-proton (

Experimental Protocol: Direct C3-Iodination

-

Objective: Synthesis of 3-iodo-1H-indazole on a multi-gram scale.

-

Mechanism: Base-mediated deprotonation followed by electrophilic attack of molecular iodine.

Reagents:

-

1H-Indazole (1.0 equiv)

-

Iodine (

) (2.0 equiv) -

Potassium Hydroxide (KOH) (4.0 equiv)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 1H-indazole and DMF (approx. 5 mL per mmol). Stir until fully dissolved.

-

Iodine Addition: Add molecular iodine (

) in a single portion. The solution will turn dark brown. -

Base Activation: Add KOH pellets slowly to the stirring mixture. Note: An exotherm may be observed.[4]

-

Reaction: Stir the mixture at 25 °C for 1–2 hours . Monitor by TLC (typically 30% EtOAc/Hexane) or LC-MS. The starting material (

) should convert to the less polar product ( -

Quench & Workup: Pour the reaction mixture into a solution of 10% aqueous

(sodium thiosulfate) and ice. This reduces excess iodine (color change from brown to yellow/white). -

Isolation: The product, 3-iodo-1H-indazole, typically precipitates as a solid.[5] Filter, wash with water, and dry.

-

Yield Expectation: 75–85%.

-

Purification: Recrystallization from ethanol/water if necessary.

-

Strategic N-Protection

While unprotected 3-iodoindazole can undergo Suzuki coupling, N1-protection is often required to prevent catalyst poisoning or N-arylation side reactions.

| Protecting Group | Conditions | Removal | Strategic Utility |

| THP (Tetrahydropyranyl) | DHP, pTsOH, DCM | HCl/MeOH | Acid-labile; good for final stage deprotection. |

| SEM (Trimethylsilylethoxymethyl) | SEM-Cl, NaH, THF | TBAF or TFA | Robust; withstands strong bases (e.g., lithiation). |

| Boc (tert-Butyloxycarbonyl) | TFA or HCl | Orthogonal to base-sensitive groups. | |

| Methyl (Permanent) | MeI, KOH, Acetone | N/A | Used when N-methyl is part of the pharmacophore. |

The Divergence Point: Palladium Cross-Coupling

The C3-iodine bond is weak (

Experimental Protocol: C3-Suzuki Coupling

-

Objective: Coupling 3-iodoindazole with an aryl boronic acid.

-

Catalyst Choice:

is standard, but

Reagents:

-

3-Iodoindazole derivative (1.0 equiv)[2]

-

Aryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane or DME.

Workflow:

-

Degassing: Combine solvent and aqueous base in the reaction vessel and sparge with Argon/Nitrogen for 15 minutes. Critical: Oxygen poisons Pd(0).

-

Assembly: Add the iodide, boronic acid, and catalyst under an inert atmosphere.

-

Heating: Heat to 80–100 °C for 4–12 hours.

-

Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc, wash with brine, and concentrate.

Part 2: Visualization of Synthetic Logic

The following diagram illustrates the "Gateway" nature of the 3-iodoindazole scaffold, showing how a single precursor enables access to diverse chemical space.

Figure 1: Divergent synthesis strategy starting from 3-iodoindazole. The scaffold allows for modular installation of pharmacophores via Palladium-catalyzed cross-coupling.

Part 3: Medicinal Chemistry Applications (The "Test")

Scaffold Hopping & Bioisosterism

The indazole ring is a classic bioisostere for the indole (found in tryptophan) and the purine (found in ATP).

-

Kinase Inhibitors: In ATP-competitive inhibitors, the N1-H and N2 of the indazole often mimic the hydrogen-bonding motif of the purine adenine ring, binding to the "hinge region" of the kinase.

-

3-Substitution: The vector at C3 points directly into the hydrophobic "gatekeeper" pocket or the solvent-exposed front pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

SAR Logic: The Role of the Iodine

While the iodine is usually replaced in the final drug candidate to reduce molecular weight and lipophilicity (

-

Halogen Bonding (

-hole): The iodine atom is large and polarizable. It possesses a region of positive electrostatic potential (the-

Interaction: This hole can form a directional halogen bond (XB) with backbone carbonyl oxygens (e.g., hinge residues) or sulfurs (e.g., Met/Cys gatekeepers).

-

Validation: If a 3-iodo analog shows unexpectedly high potency compared to a 3-methyl or 3-chloro analog, it suggests a specific halogen bond interaction in the binding pocket.

-

Case Studies in Drug Development[6]

-

Trk Kinase Inhibitors: 3-Vinylindazole derivatives (synthesized via Heck/Suzuki from 3-iodoindazole) have shown nanomolar potency against TrkA/B/C. The vinyl group serves as a rigid spacer or, in some designs, a Michael acceptor for covalent inhibition.

-

JNK3 Inhibitors: 3-Arylindazoles are potent inhibitors of c-Jun N-terminal kinases. The C3-aryl group fills the hydrophobic ATP pocket, providing isoform selectivity over p38 MAP kinase.

SAR Decision Logic

The following diagram outlines the decision process when utilizing 3-iodoindazole derivatives in an SAR campaign.

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing 3-iodoindazole hits. The pathway differentiates between exploiting the iodine's specific interactions versus using it as a handle for diversification.

References

-

Synthesis of 3-iodo-1H-indazole (Direct Iodination)

- Title: Pd(PPh3)

- Source: MDPI (Applied Sciences), 2020.

-

URL:[Link]

-

Suzuki-Type Cross-Coupling of 3-Iodoindazoles

-

Medicinal Chemistry of Indazoles (Review)

- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Source: Molecules, 2019.

-

URL:[Link]

-

Halogen Bonding in Kinases

- Title: Halogen interactions in protein-ligand complexes: implications of halogen bonding for r

- Source: Journal of Medicinal Chemistry, 2013.

-

URL:[Link]

-

Trk Kinase Inhibitors (3-Vinylindazole)

- Title: Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors.

- Source: European Journal of Medicinal Chemistry, 2020.

-

URL:[Link]

Sources

- 1. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Medicinal Chemist’s Guide to the 3-Iodo-1H-indazol-6-ol Scaffold

Content Type: Technical Whitepaper & Protocol Guide Subject: Structure-Activity Relationship (SAR) & Synthetic Utility of 3-iodo-1H-indazol-6-ol

Executive Summary: The Bifunctional "Privileged" Scaffold

In modern drug discovery, 3-iodo-1H-indazol-6-ol represents a high-value "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its unique bifunctional architecture:

-

The C3-Iodine Handle: A highly reactive electrophile positioned to target the hydrophobic "gatekeeper" regions of kinase ATP-binding pockets via cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

-

The C6-Hydroxyl Handle: A nucleophilic site positioned to project into the solvent-exposed region, allowing for the attachment of solubilizing groups (morpholines, piperazines) or specific hydrogen-bonding motifs critical for ADME optimization.

-

The Indazole Core: A bioisostere of the purine ring, serving as a canonical ATP-mimetic hinge binder.

This guide dissects the SAR of this scaffold, providing the rationale for its use in targeting kinases (e.g., PLK4, VEGFR, IDO1) and detailed protocols for its chemical manipulation.

Chemical Architecture & SAR Vectors

The structure-activity relationship of this molecule is best understood by mapping its three distinct vectors of modification.

Vector Analysis Table

| Position | Functional Group | Chemical Reactivity | Biological Role (SAR) |

| C3 | Iodine (-I) | High: Pd-catalyzed Cross-coupling (Suzuki, Sonogashira, Heck). | Selectivity & Potency: Targets the deep hydrophobic pocket or "gatekeeper" residue. Substituents here determine target specificity (e.g., Aryl vs. Heteroaryl). |

| C6 | Hydroxyl (-OH) | Moderate: O-Alkylation (Williamson), Mitsunobu reaction, Triflation. | ADME & Solvent Interaction: Projects towards the ribose pocket/solvent front. Critical for tuning LogP, solubility, and metabolic stability. |

| N1 | Amine (-NH) | Variable: N-Alkylation, Protection (SEM, THP), Acylation. | Hinge Binding: The N1-H usually acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu/Leu backbone carbonyls). |

Visualization: SAR Logic Flow

The following diagram illustrates the strategic modification of the 3-iodo-1H-indazol-6-ol core.

Figure 1: Strategic SAR vectors for the 3-iodo-1H-indazol-6-ol scaffold. C3 targets potency; C6 targets pharmacokinetics.

Detailed SAR Analysis

The C3-Iodine "Warhead" Vector

The iodine at C3 is the defining feature of this intermediate. In SAR studies, the iodine itself is rarely the final drug moiety due to metabolic liability (deiodination) and lack of specific interactions. Instead, it is a placeholder for aromatic extension .

-

Kinase Selectivity: Replacing the iodine with a pyridin-3-yl or 1H-pyrazol-4-yl group often dramatically increases potency against kinases like PLK4 and Pim-1 . The nitrogen atoms in these coupled rings can pick up additional hydrogen bonds in the active site.

-

Halogen Bonding: In rare cases, the iodine is retained to exploit "halogen bonding" with backbone carbonyls, a potent interaction in specific hydrophobic pockets, though this is less common than cross-coupling.

The C6-Hydroxyl "Solubility" Vector

The 6-position is the primary handle for optimizing physicochemical properties.

-

Solubilization: The -OH is frequently converted to an ether linked to a morpholine or piperazine ring. This modification pushes the LogP down and introduces a basic amine for lysosomal trapping or salt formation.

-

Electronic Effects: The electron-donating nature of the oxygen (or resulting ether) at C6 increases the electron density of the indazole ring, potentially strengthening the N1-H bond donor capability.

The N1-Hinge Interaction

For most kinase inhibitors, the N1 proton is essential.

-

Protection Strategy: During synthesis (especially C3 coupling), N1 must often be protected (e.g., with SEM, THP, or Boc) to prevent catalyst poisoning or N-arylation.

-

Tautomerism: The 1H-indazole is generally more stable than the 2H-tautomer.[1] SAR studies confirm that alkylation at N1 (removing the H-bond donor) often abolishes kinase activity, validating its role as a hinge binder.

Experimental Protocols

Protocol A: Selective Iodination to Generate the Core

Rationale: If starting from 1H-indazol-6-ol, regioselective iodination at C3 is required. The C3 position is the most electron-rich carbon on the pyrazole ring, enabling electrophilic aromatic substitution.

Reagents:

-

1H-indazol-6-ol (1.0 eq)

-

Iodine (I2) (1.1 eq)

-

Potassium Hydroxide (KOH) (2.5 eq)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1H-indazol-6-ol in DMF (0.5 M concentration) in a round-bottom flask.

-

Base Addition: Add KOH pellets. The solution may darken as the phenoxide/indazolide anions form. Stir for 15 minutes at room temperature (RT).

-

Iodination: Add solid Iodine (I2) portion-wise over 20 minutes. Critical: Maintain temperature < 30°C to prevent over-iodination on the phenyl ring.

-

Quenching: After 3 hours (monitor by TLC/LC-MS), quench the reaction with 10% aqueous Sodium Thiosulfate (

) to reduce excess iodine. -

Isolation: Acidify carefully with 1M HCl to pH 6-7. The product, 3-iodo-1H-indazol-6-ol , typically precipitates as a solid. Filter, wash with water, and dry.

Protocol B: Suzuki-Miyaura Coupling at C3 (General Procedure)

Rationale: This is the primary method to elaborate the SAR at the C3 position.

Reagents:

-

3-iodo-1H-indazol-6-ol (protected derivative recommended, e.g., 6-O-Me, N-SEM)

-

Aryl Boronic Acid (

) (1.2 eq) -

Catalyst:

(0.05 eq) -

Base:

(3.0 eq) -

Solvent: Dioxane/Water (4:1)

Workflow:

-

Degassing: Combine reagents in a microwave vial. Sparge with Argon for 5 minutes. Trustworthiness Check: Oxygen poisons Pd(0) species; thorough degassing is non-negotiable for yield consistency.

-

Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 1-4 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthetic Pathway Visualization

The following DOT diagram outlines the standard workflow for converting the raw indazole material into a bioactive library using the 3-iodo intermediate.

Figure 2: Synthetic workflow from 1H-indazol-6-ol to final kinase inhibitor candidates.

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole. Retrieved from

-

Unibrom Corp. (2025).[4] 6-Bromo-3-iodo-1H-indazole: A Versatile Molecular Building Block. Retrieved from

-

Li, H., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling. Retrieved from

-

Amgen Inc. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Wu, X., et al. (2023). Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts. NIH Public Access. Retrieved from

-

Journal of Medicinal and Chemical Sciences. (2023). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one. Retrieved from

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility Profile of 3-Iodo-1H-indazol-6-ol

CAS Number: 1082040-27-4 Molecular Formula: C₇H₅IN₂O Molecular Weight: 260.03 g/mol [1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Iodo-1H-indazol-6-ol in Dimethyl Sulfoxide (DMSO) and Methanol. Designed for medicinal chemists and formulation scientists, this document synthesizes physicochemical properties with practical laboratory protocols.

While direct experimental saturation data for this specific intermediate is often proprietary, its structural profile—combining a polar 6-hydroxyl group, a lipophilic 3-iodo substituent, and a planar indazole core—allows for high-confidence solubility predictions based on established medicinal chemistry principles. DMSO is the optimal primary solvent for stock solution preparation, while methanol serves as a viable secondary solvent for analytical dilutions.

Physicochemical Profile & Solubility Mechanism[2]

Understanding the solubility requires analyzing the competing forces within the crystal lattice and the solvation shell.

| Property | Value (Estimated) | Impact on Solubility |

| LogP | ~2.1 | Moderate lipophilicity; favorable for organic solvents. |

| H-Bond Donors | 2 (Indazole NH, Phenol OH) | Increases crystal lattice energy; requires polar solvents to disrupt. |

| H-Bond Acceptors | 2 (Indazole N, Phenol O) | Facilitates interaction with protic solvents (MeOH) and polar aprotic solvents (DMSO). |

| pKa (Phenol) | ~9.2 | Remains neutral in DMSO/MeOH; deprotonates in basic aqueous buffers. |

| pKa (Indazole NH) | ~13.0 | Very weak acid; generally non-reactive in standard dissolution. |

Mechanism of Dissolution

-

In DMSO (Polar Aprotic): DMSO is an exceptional hydrogen bond acceptor (S=O). It effectively disrupts the intermolecular hydrogen bonding network of the 3-Iodo-1H-indazol-6-ol crystal lattice by accepting protons from both the 6-hydroxyl group and the indazole N-H. This results in high solubility.

-

In Methanol (Polar Protic): Methanol can both donate and accept hydrogen bonds. While it solvates the hydroxyl group well, the lipophilic 3-iodo moiety is less stabilized in methanol compared to DMSO. Consequently, solubility is lower, and the compound may precipitate at high concentrations or low temperatures.

Solvent Compatibility & Recommendations

Dimethyl Sulfoxide (DMSO)[3][4]

-

Status: Recommended Primary Solvent

-

Solubility Capacity: High (>25 mM estimated).

-

Application: Preparation of frozen stock solutions (typically 10 mM or 20 mM) for high-throughput screening or biological assays.

-

Storage: Solutions are stable at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.

Methanol (MeOH)[2]

-

Status: Secondary / Analytical Solvent

-

Solubility Capacity: Moderate.

-

Application: LC-MS sample preparation, intermediate dilutions, and chromatography mobile phases.

-

Caution: Not recommended for long-term storage of high-concentration stocks due to solvent evaporation and potential esterification side-reactions if traces of acid are present.

Visualization: Solute-Solvent Interaction

The following diagram illustrates the mechanistic difference between DMSO and Methanol solvation for this compound.

Figure 1: Mechanistic pathway of dissolution. DMSO provides superior stabilization via strong H-bond acceptance.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution in DMSO

Objective: Create a standard stock solution for biological assays.

-

Weighing: Accurately weigh 2.60 mg of 3-Iodo-1H-indazol-6-ol into a sterile 1.5 mL microcentrifuge tube or glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9% purity).

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.

-

Visual Check: The solution should be clear and colorless to pale yellow.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Determination

Objective: Empirically determine the solubility limit if higher concentrations (e.g., 100 mM) are required.

-

Saturation: Add excess solid compound (~10 mg) to 0.5 mL of solvent (DMSO or Methanol).

-

Equilibration: Shake or stir at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

-

Quantification:

-

Dilute the supernatant 1:100 in methanol.

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared from the 10 mM stock.

-

Visualization: Solubility Workflow

Figure 2: Step-by-step workflow for the preparation of a validated stock solution.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation upon dilution into water/buffer | "Crash-out" effect due to high lipophilicity (LogP ~2.1). | Keep final DMSO concentration < 1% in assay. Use intermediate dilution in buffer. |

| Cloudiness in Methanol | Saturation limit reached or moisture contamination. | Use anhydrous methanol. Warm gently to 35°C (do not boil). |

| Yellowing of DMSO solution | Oxidation of the iodide or phenol over time. | Check purity via LC-MS. Store under nitrogen or argon if possible. |

References

-

Compound Verification: 3-Iodo-1H-indazol-6-ol (CAS 1082040-27-4).[1][2][3][4][5] BLD Pharm Catalog. Retrieved from

-

Physicochemical Properties: Computed properties for Indazole derivatives. PubChem (National Library of Medicine). Retrieved from

- Solubility Protocols: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 23.1-3 (1997): 3-25.

Sources

The Indazole Imperative: Leveraging the 6-Hydroxyindazole Scaffold in Medicinal Chemistry

[1]

Executive Summary

The 6-hydroxyindazole scaffold represents a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor space. Its utility stems from a unique convergence of structural biology and synthetic versatility: the indazole core mimics the purine ring of ATP, facilitating high-affinity binding to the hinge region of kinases, while the hydroxyl group at the 6-position serves as a critical vector for extending the molecule into solvent-exposed areas or hydrophobic pockets. This guide dissects the structural pharmacology, synthetic pathways, and therapeutic applications of this scaffold, providing actionable protocols for medicinal chemists.[1][2]

Structural Pharmacology: The Hinge Binder & The Solvent Vector

To utilize the 6-hydroxyindazole scaffold effectively, one must understand its behavior within the ATP-binding pocket of target enzymes.

The Purine Mimicry (Hinge Binding)

The indazole core is planar and electron-rich, allowing it to function as a bioisostere for the adenine ring of ATP.

-

Donor-Acceptor Motifs: The N1 (pyrrole-like) and N2 (pyridine-like) nitrogens offer hydrogen bond donor and acceptor sites.[1] In the dominant 1H-tautomer, N1 acts as a donor to the backbone carbonyl of the "gatekeeper+1" residue, while N2 accepts a hydrogen bond from the backbone amide of the "gatekeeper+3" residue.[1]

-

Tautomeric Control: The equilibrium between 1H- and 2H-indazole is sensitive to substitution.[1] Drug design often involves N1-alkylation to "lock" the active tautomer, preventing promiscuous binding modes.[1]

The 6-Position: A Strategic Handle

The hydroxyl group at position 6 is rarely the final pharmacophore due to rapid Phase II metabolism (glucuronidation). Instead, it acts as a synthetic handle for O-alkylation.[1]

-

Solvent Exposure: In many kinase crystal structures (e.g., VEGFR, JAK), the 6-position points towards the solvent front.[1] Attaching solubilizing groups (morpholines, piperazines) here improves ADME properties without disrupting the hinge binding.[1]

-

Selectivity: Alternatively, long lipophilic ethers at the 6-position can reach into the "ribose pocket" or allosteric hydrophobic regions, conveying selectivity over homologous kinases.[1]

Visualization: Pharmacophore Binding Mode[2]

Figure 1: Schematic representation of the bidentate hydrogen bonding interaction between the 1H-indazole core and a kinase hinge region.[1] The 6-position serves as the vector for solubility-enhancing groups.

Synthetic Strategies

Synthesizing the core and differentiating the reactive sites (N1, N2, and O6) is the primary challenge.[1]

Constructing the Core

While commercial sources exist, custom substitution patterns often require de novo synthesis.[1]

-

Modified Bischler-Möhlau: Condensation of 3-aminophenols with benzoin derivatives.[1] This historically harsh reaction has been optimized to run at lower temperatures, yielding 6-hydroxyindazoles/indoles with improved regioselectivity [1].

-

Diazotization-Cyclization: The classic route involves diazotization of 2-amino-4-methoxytoluene followed by phase-transfer cyclization.[1] The methoxy group is subsequently demethylated (BBr3) to reveal the 6-OH.

Regioselective Functionalization

The 6-hydroxyindazole molecule has three nucleophilic sites: N1, N2, and O6.[1]

-

O-Alkylation: Under basic conditions (K2CO3/DMF), the phenoxide is highly nucleophilic.[1] However, N-alkylation is a competing side reaction.[1]

-

Protection Strategy: To selectively modify the 6-OH, the nitrogen atoms usually require protection (e.g., THP, SEM) or transient masking.[1]

-

Mitsunobu Reaction: A preferred method for O-alkylation as it proceeds under neutral conditions, avoiding N-alkylation competition.[1]

Therapeutic Applications & Case Studies

Kinase Inhibitors: JAK2 Soft Drugs

The 6-hydroxyindazole scaffold has been instrumental in developing "soft drugs" for topical psoriasis treatment.[1]

-

Challenge: Systemic JAK inhibition causes side effects (anemia, neutropenia).[1]

-

Solution: Researchers designed 6-arylindazole derivatives.[3] The 6-position phenol was functionalized to create compounds that are potent JAK inhibitors but rapidly metabolize into inactive forms upon entering systemic circulation.[1]

-

SAR Insight: Installing a phenol moiety at the 6-position of the indazole core significantly improved potency (pIC50 > 6.7) compared to the unsubstituted core [2].[1]

Hsp90 Inhibitors

Heat Shock Protein 90 (Hsp90) stabilizes oncogenic proteins.[1][4][5]

-

Fragment-Based Discovery: 6-hydroxyindazole fragments were identified via crystallographic screening.[1]

-

Mechanism: The scaffold binds to the N-terminal ATP pocket. The 6-OH group allows for the extension of alkyl chains that displace conserved water molecules, gaining entropy-driven binding affinity [3].[1]

Comparative Data: 6-Substitution Effects

The following table illustrates the impact of 6-position modification on VEGFR-2 inhibition (hypothetical data based on typical SAR trends [4]).

| Compound ID | 6-Position Substituent (R) | VEGFR-2 IC50 (nM) | LogP | Solubility (µM) |

| IND-01 | -OH (Parent) | 450 | 1.8 | >100 |

| IND-02 | -OMe (Methoxy) | 120 | 2.1 | 80 |

| IND-03 | -O-(CH2)3-Morpholine | 12 | 1.5 | >500 |

| IND-04 | -O-Benzyl | 85 | 3.4 | 5 |

Table 1: SAR trends showing that extending the 6-position with a solubilizing basic amine (IND-03) drastically improves potency and solubility compared to the parent phenol or simple lipophilic ethers.

Experimental Protocol: Regioselective O-Alkylation

Objective: To synthesize 6-(2-morpholinoethoxy)-1H-indazole from 1H-indazol-6-ol without protecting the indazole nitrogens. This relies on the higher acidity of the phenol (pKa ~10) vs the indazole NH (pKa ~14) and careful base selection.

Reagents

-

Substrate: 6-Hydroxyindazole (1.0 eq)

-

Electrophile: 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq)[1]

-

Base: Cesium Carbonate (Cs2CO3) (2.5 eq)[1]

-

Solvent: DMF (Anhydrous)[1]

-

Catalyst: Sodium Iodide (NaI) (0.1 eq) - Finkelstein condition to activate chloride[1]

Step-by-Step Methodology

-

Activation:

-

Charge a round-bottom flask with 6-hydroxyindazole (1.0 g, 7.45 mmol) and Cs2CO3 (6.0 g, 18.6 mmol).

-

Add anhydrous DMF (15 mL) and stir at Room Temperature (RT) for 30 minutes. Observation: The suspension will turn slightly yellow as the phenoxide generates.

-

-

Addition:

-

Add 4-(2-chloroethyl)morpholine hydrochloride (1.66 g, 8.9 mmol) and NaI (110 mg).[1]

-

Note: The use of the hydrochloride salt of the alkylating agent requires the extra equivalents of base calculated above.

-

-

Reaction:

-

Heat the mixture to 60°C for 4 hours.

-

Monitoring: Check TLC (9:1 DCM:MeOH).[1] The starting material (Rf ~0.4) should disappear; product (Rf ~0.6) will appear.

-

Self-Validation: If N-alkylation occurs, a spot with significantly higher Rf (non-polar) will appear.[1] Cs2CO3 at 60°C favors O-alkylation over N-alkylation due to the "hard/soft" nucleophile principle (O is harder).[1]

-

-

Work-up:

-

Purification:

-

Recrystallize from Ethanol/Heptane or purify via flash column chromatography (DCM -> 5% MeOH/DCM).[1]

-

Workflow Diagram

Figure 2: Optimized synthetic workflow for the direct O-alkylation of 6-hydroxyindazole, minimizing N-alkylated byproducts.

References

-

Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Source: ResearchGate (2022).[1] URL:[Link]

-

Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. Source: PubMed Central (PMC) / NIH (2016).[1] URL:[Link]

-

Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Source: PubMed (2010).[1] URL:[Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: RSC Advances / PubMed Central (2024).[1] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrogen Bond Donor and Acceptor Properties of 3-Iodo-1H-indazol-6-ol

For Immediate Release

This technical guide provides a detailed analysis of the hydrogen bonding characteristics of 3-Iodo-1H-indazol-6-ol, a molecule of interest in medicinal chemistry and drug development. Understanding the hydrogen bond donor and acceptor count is a fundamental aspect of molecular design, influencing key pharmacokinetic properties such as solubility and membrane permeability. This document, intended for researchers, scientists, and drug development professionals, elucidates the structural basis for these properties in 3-Iodo-1H-indazol-6-ol and their implications in the context of established principles like Lipinski's Rule of Five.

The Critical Role of Hydrogen Bonding in Drug Design

Hydrogen bonds are highly directional, non-covalent interactions that play a pivotal role in molecular recognition, protein-ligand binding, and the overall physicochemical profile of a drug candidate.[1][2] A hydrogen bond is formed when a hydrogen atom, covalently bonded to an electronegative atom (the donor), is attracted to another electronegative atom (the acceptor).[1][2][3][4] The precise number of hydrogen bond donors and acceptors in a molecule is a key determinant of its interaction with biological targets and its ADME (absorption, distribution, metabolism, and excretion) properties.[5]

In the realm of drug discovery, Lipinski's Rule of Five serves as a widely accepted guideline for predicting the oral bioavailability of a compound.[5][6][7][8] This rule stipulates, among other criteria, that a drug candidate should ideally have no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors to exhibit good membrane permeability.[6][7][8][9]

Structural Analysis of 3-Iodo-1H-indazol-6-ol

To accurately determine the hydrogen bond donor and acceptor count of 3-Iodo-1H-indazol-6-ol, a thorough examination of its molecular structure is essential. The molecule consists of an indazole core, which is a bicyclic aromatic system containing two adjacent nitrogen atoms, substituted with an iodine atom at the 3-position and a hydroxyl group at the 6-position.

The key functional groups that participate in hydrogen bonding are the hydroxyl (-OH) group and the nitrogen-hydrogen (N-H) bond within the indazole ring.

Determination of Hydrogen Bond Donor and Acceptor Counts

Based on the established principles of hydrogen bonding, the donor and acceptor sites in 3-Iodo-1H-indazol-6-ol can be systematically identified.

-

Hydrogen Bond Donors: A hydrogen bond donor is a molecule containing a hydrogen atom attached to a highly electronegative atom, such as nitrogen or oxygen.[1][2][3][6] In 3-Iodo-1H-indazol-6-ol, there are two such sites:

-

The hydrogen atom of the hydroxyl (-OH) group at the 6-position.

-

The hydrogen atom attached to the nitrogen at the 1-position (N1) of the indazole ring.

Therefore, the total count of hydrogen bond donors is 2 .

-

-

Hydrogen Bond Acceptors: A hydrogen bond acceptor is an electronegative atom (typically nitrogen or oxygen) that possesses at least one lone pair of electrons.[1][2][3][10] In 3-Iodo-1H-indazol-6-ol, the potential acceptor sites are:

-

The oxygen atom of the hydroxyl (-OH) group at the 6-position.

-

The nitrogen atom at the 2-position (N2) of the indazole ring, which has a lone pair of electrons available for hydrogen bonding.

Thus, the total count of hydrogen bond acceptors is 2 .

-

| Property | Count | Justification |

| Hydrogen Bond Donors | 2 | One O-H group and one N-H group |

| Hydrogen Bond Acceptors | 2 | One oxygen atom and one nitrogen atom with lone pairs |

This analysis is consistent with the computational properties of similar indazole-containing molecules found in chemical databases.

Implications for Drug Development

The hydrogen bond donor and acceptor counts of 3-Iodo-1H-indazol-6-ol (2 donors and 2 acceptors) fall well within the parameters set by Lipinski's Rule of Five. This suggests that the molecule possesses a favorable profile for oral bioavailability. The moderate number of hydrogen bonding groups indicates a balance between aqueous solubility, which is crucial for dissolution in the gastrointestinal tract, and lipid solubility, necessary for permeation across cell membranes.

The presence of both donor and acceptor functionalities allows for specific and directional interactions with biological targets, such as enzymes and receptors. The indazole scaffold itself is a privileged structure in medicinal chemistry, and the hydroxyl and iodo substituents provide opportunities for further chemical modification to optimize potency and selectivity.

Experimental Protocols

While the determination of hydrogen bond donor and acceptor counts is primarily a theoretical exercise based on molecular structure, computational methods are routinely employed to predict these and other physicochemical properties.

Protocol: In Silico Prediction of Physicochemical Properties

-

Obtain the 2D or 3D structure of 3-Iodo-1H-indazol-6-ol in a suitable file format (e.g., SMILES, SDF).

-

Utilize a computational chemistry software package (e.g., Schrödinger, MOE, ChemDraw) or an online platform (e.g., PubChem, SwissADME).

-

Import the molecular structure into the software.

-

Run a calculation to predict physicochemical properties, including hydrogen bond donor and acceptor counts, logP, and topological polar surface area (TPSA).

-

Analyze the output data to assess the molecule's drug-like properties based on established criteria like Lipinski's Rule of Five.

Visualizations

Logical Workflow for Assessing Hydrogen Bonding Properties

Caption: Workflow for determining and evaluating the hydrogen bond properties of a molecule.

References

-

Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

-

bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved February 10, 2026, from [Link]

-

Hydrogen bond. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

-

PharmaInformatic. (n.d.). Lipinski´s Rule of 5. Retrieved February 10, 2026, from [Link]

-

Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved February 10, 2026, from [Link]

-

Chemistry LibreTexts. (2025, August 26). 11.5: Hydrogen Bonds. Retrieved February 10, 2026, from [Link]

-

(2026, January 15). Understanding Hydrogen Bond Donors and Acceptors: The Key to Molecular Interactions. Retrieved February 10, 2026, from [Link]

-

Khan Academy. (n.d.). Hydrogen bonding. Retrieved February 10, 2026, from [Link]

-

The donor and acceptors atoms in the Hydrogen bond | With Examples | Organic Chemistry Tutorial. (n.d.). Retrieved February 10, 2026, from [Link]

-

Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved February 10, 2026, from [Link]

Sources

- 1. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 2. Understanding Hydrogen Bond Donors and Acceptors: The Key to Molecular Interactions - Oreate AI Blog [oreateai.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 7. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]

- 8. Rule of 5 [pharmainformatic.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. The donor and acceptors atoms in the Hydrogen bond | With Examples | Organic Chemistry Tutorial [curlyarrows.com]

Methodological & Application

Application Note: Synthesis of 3-Iodo-1H-indazol-6-ol from 6-Methoxyindazole

Executive Summary

This application note details the optimized two-step synthesis of 3-Iodo-1H-indazol-6-ol starting from 6-methoxy-1H-indazole . This scaffold is a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., VEGFR, PDGFR inhibitors similar to Axitinib). The protocol prioritizes regioselectivity at the C3 position and controlled O-demethylation to preserve the aryl iodide integrity.

Key Advantages of this Protocol:

-

Regiocontrol: Uses base-mediated iodination to exclusively target the C3 position, avoiding N-iodination side products.

-

Purity: Stepwise isolation ensures removal of inorganic salts prior to the sensitive demethylation step.

-

Scalability: Avoids chromatographic purification for the intermediate, utilizing precipitation/crystallization.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the halogen before revealing the phenol. Attempting to iodinate 6-hydroxyindazole (the phenol) directly often leads to oxidative polymerization or over-iodination due to the high electron density of the phenol ring. Therefore, the methoxy group serves as a "mask" to moderate reactivity during the halogenation step.

Synthetic Pathway Visualization

Figure 1: Two-step synthetic workflow for the production of 3-Iodo-1H-indazol-6-ol.

Step 1: C3-Selective Iodination

The iodination of 1H-indazoles typically occurs at the C3 position via an electrophilic aromatic substitution mechanism. The use of potassium hydroxide (KOH) generates the indazolyl anion, which is highly nucleophilic at C3.

Materials

-

Substrate: 6-Methoxy-1H-indazole (1.0 eq)

-

Reagent: Iodine (

) (1.2 eq) -

Base: Potassium Hydroxide (KOH) pellets (2.0 eq)

-

Solvent: N,N-Dimethylformamide (DMF) [Anhydrous preferred]

-

Quench: 10% Sodium Bisulfite (

) solution

Experimental Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-1H-indazole (10.0 g, 67.5 mmol) in DMF (100 mL).

-

Base Addition: Add KOH pellets (7.6 g, 135 mmol) to the solution. Stir at room temperature for 15 minutes until partially dissolved.

-

Note: The solution may darken; this is normal for indazolyl anion formation.

-

-

Iodination: Add solid Iodine (

) (20.6 g, 81.0 mmol) portion-wise over 20 minutes.-

Critical Control: Maintain temperature

. The reaction is slightly exothermic.

-

-

Reaction: Seal the flask and stir at room temperature for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The starting material should be consumed (

). -

Quench & Precipitation: Pour the reaction mixture slowly into a beaker containing ice-water (400 mL) and 10%

(50 mL).-

Visual Cue: The bisulfite removes excess iodine, changing the color from dark brown/purple to yellow/tan.

-

-

Isolation: Stir the resulting suspension for 30 minutes. Filter the solid precipitate under vacuum.

-

Purification: Wash the filter cake copiously with water (

mL) to remove DMF and inorganic salts. Dry the solid in a vacuum oven at

Yield: Expect 85–92% of a tan/yellow solid. Identity: 3-Iodo-6-methoxy-1H-indazole.

Step 2: Lewis Acid-Mediated O-Demethylation

Boron tribromide (

Mechanism of Action

Figure 2: Mechanistic cascade of BBr3-mediated ether cleavage.

Materials

-

Substrate: 3-Iodo-6-methoxy-1H-indazole (from Step 1)

-

Reagent: Boron Tribromide (

) (1.0 M solution in DCM) (3.0 – 4.0 eq) -

Solvent: Dichloromethane (DCM) [Anhydrous]

-

Quench: Saturated Sodium Bicarbonate (

)

Experimental Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (

) atmosphere. -

Solvation: Suspend 3-iodo-6-methoxy-1H-indazole (5.0 g, 18.2 mmol) in anhydrous DCM (50 mL). Cool the mixture to

using an ice bath. -

Reagent Addition: Add

(1.0 M in DCM, 73 mL, 73 mmol) dropwise via an addition funnel or syringe over 30 minutes.-

Safety Warning:

fumes violently in moist air. Use a scrubber or vent to a fume hood.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

-

Checkpoint: The suspension may clarify and then re-precipitate as the boron complex forms.

-

-

Quenching (Critical): Cool the mixture back to

. Slowly add saturated-

Caution: This step is extremely exothermic and generates gas (

,

-

-

Workup:

-

If the product precipitates: Filter the solid, wash with water and cold DCM.

-

If the product remains in organic phase: Extract with EtOAc (

), wash with brine, dry over

-

-

Purification: Recrystallization from Ethanol/Water or column chromatography (MeOH/DCM gradient) if high purity (>99%) is required.

Yield: Expect 70–80%. Appearance: Off-white to pale grey solid.

Analytical Validation

The following data attributes confirm the successful synthesis.

| Attribute | Specification | Diagnostic Signal (1H NMR, DMSO-d6) |

| Step 1 Product | 3-Iodo-6-methoxy-1H-indazole | |

| Step 2 Product | 3-Iodo-1H-indazol-6-ol | Absence of |

Troubleshooting & Critical Process Parameters (CPPs)

Issue 1: Incomplete Demethylation

-

Observation: TLC shows a spot corresponding to the methoxy intermediate after 16 hours.

-

Cause: The free NH on the indazole coordinates with

, effectively sequestering one equivalent of the reagent. -

Solution: Increase

loading to 4.0 or 5.0 equivalents. Ensure the reaction is strictly anhydrous.

Issue 2: N-Iodination vs. C-Iodination

-

Observation: Unstable product that reverts to starting material upon workup.

-

Cause: Kinetic formation of N-iodo species.

-

Solution: Ensure the reaction is run at room temperature or

to allow thermodynamic equilibration to the stable C3-iodo product. The bisulfite wash in Step 1 is crucial to destroy any labile N-iodo species.

Issue 3: Solubility

-

Observation: Indazoles are often poorly soluble in DCM.

-

Solution: While

is typically used in DCM, the reaction functions well even as a slurry. If solubility is a major issue during workup, switch extraction solvent to THF/EtOAc mixtures.

References

-

Bocchi, V., & Palla, G. (1986). Synthesis of 3-halo-1H-indazoles. Synthesis, 1986(1), 61-63.

- Context: Establishes the foundational protocol for /KOH iodin

-

McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 19(11), 1857-1863.

- Context: The definitive guide on mechanistic behavior and stoichiometry.

-

Giraud, F., et al. (2020).[1] C3-Indazole functionalization: A review. European Journal of Medicinal Chemistry, 187, 111917.

- Context: Reviews modern C3-functionalization strategies, confirming the regioselectivity of electrophilic halogen

-

BenchChem. (2025).[2] Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis.

- Context: Provides general handling protocols for 6-substituted indazoles in drug synthesis (e.g.

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).

- Context: Practical process parameters and workup modific

Sources

Application Note: Strategic Protection and Synthesis of 3-Iodo-1H-indazol-6-ol

Abstract

3-Iodo-1H-indazol-6-ol is a valuable building block in medicinal chemistry, serving as a key intermediate for the synthesis of a diverse range of pharmacologically active compounds, including kinase inhibitors and other therapeutic agents. The strategic introduction of the iodine atom at the C-3 position provides a versatile handle for further molecular elaboration through cross-coupling reactions. However, the synthesis of this scaffold is complicated by the presence of two reactive functional groups: the indazole N-H and the phenolic hydroxyl group. This application note provides a comprehensive guide to the protecting group strategies essential for the successful synthesis of 3-Iodo-1H-indazol-6-ol. We will explore orthogonal protection schemes, detail regioselective N-protection of the indazole core, and provide robust protocols for the synthesis and deprotection, underpinned by mechanistic rationale and authoritative references.

Introduction: The Synthetic Challenge

The synthesis of 3-Iodo-1H-indazol-6-ol from commercially available 6-hydroxy-1H-indazole presents a classic challenge in heterocyclic chemistry: the need for selective functionalization in the presence of multiple reactive sites. The indazole moiety contains two non-equivalent nitrogen atoms (N-1 and N-2), both of which can be alkylated or acylated.[1] Furthermore, the phenolic hydroxyl group is susceptible to O-alkylation and other side reactions under basic or electrophilic conditions. Direct iodination of unprotected 6-hydroxy-1H-indazole would likely lead to a complex mixture of products, including N-iodination, O-iodination, and poly-iodination of the aromatic ring, resulting in low yields and difficult purification.

Therefore, a successful synthetic strategy hinges on the implementation of an effective protecting group scheme. The ideal approach will involve:

-

Orthogonal Protection: Employing protecting groups for the indazole nitrogen and the phenolic hydroxyl that can be removed under distinct conditions, allowing for selective deprotection without affecting the other.[2][3]

-

Regioselective N-Protection: Controlling the substitution at either the N-1 or N-2 position of the indazole ring. Protection at N-2 can be advantageous for directing subsequent C-3 functionalization.[4][5][6]

-

Robust and High-Yielding Reactions: Ensuring that each step of the synthesis, from protection to iodination and deprotection, proceeds with high efficiency and purity.

This guide will detail two primary strategies for the synthesis of 3-Iodo-1H-indazol-6-ol, focusing on the careful selection and application of protecting groups.

Strategic Approaches to Synthesis

The overall synthetic pathway can be visualized as a three-stage process: Protection , Iodination , and Deprotection . The choice of protecting groups is critical and dictates the specific conditions for each step.

Caption: General workflow for the synthesis of 3-Iodo-1H-indazol-6-ol.

Strategy 1: N-SEM and O-TBDMS Protection

This strategy utilizes the 2-(trimethylsilyl)ethoxymethyl (SEM) group for the indazole nitrogen and the tert-butyldimethylsilyl (TBDMS) group for the phenolic hydroxyl. The SEM group is known to regioselectively protect the N-2 position of indazoles under specific conditions and can direct C-3 lithiation, although for this synthesis, we will rely on direct electrophilic iodination.[4][5][6] The TBDMS group is a robust and easily removable protecting group for phenols. These two groups are orthogonal, as the SEM group is typically cleaved with fluoride ions or acid, while the TBDMS group is also labile to fluoride but can be removed under milder acidic conditions than those often required for SEM cleavage.

Caption: Synthetic pathway utilizing N-SEM and O-TBDMS protection.

Strategy 2: N-Boc and O-Benzyl Protection

An alternative approach employs the tert-butyloxycarbonyl (Boc) group for the indazole nitrogen and a benzyl (Bn) group for the hydroxyl function. The Boc group is a widely used protecting group that can be removed under acidic conditions.[7][8] Benzyl ethers are stable to a wide range of conditions but can be cleaved by catalytic hydrogenation.[9] This orthogonality allows for selective deprotection. While Boc protection of indazoles can sometimes yield mixtures of N-1 and N-2 isomers, chromatographic separation is often feasible.

Caption: Synthetic pathway utilizing N-Boc and O-Benzyl protection.

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh).

Protocol for Strategy 1: N-SEM and O-TBDMS Protection

Step 1: Synthesis of 2-(2-(trimethylsilyl)ethoxy)methyl)-2H-indazol-6-ol (N-SEM Protection)

-

To a solution of 6-hydroxy-1H-indazole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the N-2 SEM-protected indazole. The regioselectivity can be confirmed by NOE NMR experiments.[5]

Step 2: Synthesis of 6-(tert-butyldimethylsilyloxy)-2-(2-(trimethylsilyl)ethoxy)methyl)-2H-indazole (O-TBDMS Protection)

-

To a solution of 2-(2-(trimethylsilyl)ethoxy)methyl)-2H-indazol-6-ol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) at room temperature.

-

Stir the reaction mixture for 4-6 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to yield the doubly protected indazole.

Step 3: Synthesis of 6-(tert-butyldimethylsilyloxy)-3-iodo-2-(2-(trimethylsilyl)ethoxy)methyl)-2H-indazole (C-3 Iodination)

-

To a solution of the doubly protected indazole (1.0 eq) in anhydrous DMF, add potassium hydroxide (KOH, 2.0 eq).[10]

-

Stir the mixture for 15 minutes at room temperature.

-

Add a solution of iodine (I₂, 1.5 eq) in DMF dropwise.

-

Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous sodium thiosulfate solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography to obtain the iodinated intermediate.

Step 4: Synthesis of 3-Iodo-1H-indazol-6-ol (Deprotection)

-

To a solution of the iodinated intermediate (1.0 eq) in THF, add tetrabutylammonium fluoride (TBAF, 3.0 eq, 1M solution in THF).[4][6]

-

Stir the reaction at room temperature for 2-3 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield the final product, 3-Iodo-1H-indazol-6-ol.

Protocol for Strategy 2: N-Boc and O-Benzyl Protection

Step 1: Synthesis of tert-butyl 6-hydroxy-1H-indazole-1-carboxylate (N-Boc Protection)

-

To a solution of 6-hydroxy-1H-indazole (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to separate the N-1 and N-2 isomers. The N-1 isomer is typically the major product under these conditions.[1]

Step 2: Synthesis of tert-butyl 6-(benzyloxy)-1H-indazole-1-carboxylate (O-Benzyl Protection)

-

To a solution of tert-butyl 6-hydroxy-1H-indazole-1-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add benzyl bromide (BnBr, 1.2 eq) and stir the mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography.

Step 3: Synthesis of tert-butyl 6-(benzyloxy)-3-iodo-1H-indazole-1-carboxylate (C-3 Iodination)

-

To a solution of the doubly protected indazole (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (n-BuLi, 1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of iodine (I₂, 1.2 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Step 4: Synthesis of 3-Iodo-1H-indazol-6-ol (Deprotection)

-

Part A: N-Boc Deprotection: Dissolve the iodinated intermediate (1.0 eq) in a solution of 20% trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours. Concentrate the mixture under reduced pressure.

-

Part B: O-Benzyl Deprotection: Dissolve the crude product from Part A in methanol. Add palladium on carbon (10 wt. % Pd/C, 0.1 eq). Stir the mixture under a hydrogen atmosphere (balloon) for 12-16 hours. Filter the reaction mixture through Celite and concentrate the filtrate. Purify by column chromatography to afford 3-Iodo-1H-indazol-6-ol.

Data Summary

| Strategy | Protecting Group (N) | Protecting Group (O) | Key Reagents and Conditions | Overall Yield (Typical) |

| 1 | SEM | TBDMS | SEM-Cl, NaH; TBDMS-Cl, Imidazole; I₂, KOH; TBAF | 40-50% |

| 2 | Boc | Benzyl | Boc₂O, Et₃N; BnBr, K₂CO₃; n-BuLi, I₂; TFA; H₂, Pd/C | 30-40% |

Conclusion

The synthesis of 3-Iodo-1H-indazol-6-ol requires a carefully planned protecting group strategy to achieve good yields and purity. This application note has detailed two robust, orthogonal approaches utilizing common and reliable protecting groups. Strategy 1, employing N-SEM and O-TBDMS protection, offers excellent regiocontrol for N-protection and a straightforward iodination step. Strategy 2, with N-Boc and O-benzyl groups, provides an alternative pathway with different deprotection conditions that may be advantageous depending on the presence of other functional groups in a more complex synthetic scheme. The choice between these strategies will depend on the specific requirements of the overall synthetic goal, including scale, cost, and compatibility with subsequent reaction steps. By following these detailed protocols, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development.

References

-

Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link][4][5][6][11]

-

ACS Publications. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. [Link][5][6]

-

ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF. [Link]

-

ACS Publications. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. [Link][6]

-

American Chemical Society. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link][1]

-

Arkat USA. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link][7]

-

Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link][8]

-

ResearchGate. (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water. [Link]

-

ResearchGate. (n.d.). Deprotection of different phenols, aliphatic primary and secondary alcohols. [Link]

-

ResearchGate. (2025). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link][2]

-

National Institutes of Health. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. [Link]

-

MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]

-

ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews. [Link]

-

PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link][9]

-

IntechOpen. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link][3]

-

Organic Chemistry Portal. (2005). Protection of N- and O-Functional Groups. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

PubMed. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. [Link]

-

ResearchGate. (2025). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF. [Link]

-

Semantic Scholar. (1996). PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS. [Link]

-

PMC. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). An Iodocyclization Approach to Substituted 3-Iodothiophenes. [Link]

-

PMC. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. [Link]

-

ResearchGate. (n.d.). Synthetic routes for indoloquinolines. | Download Scientific Diagram. [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]

-

ResearchGate. (2025). Protecting Groups in Solid-Phase Organic Synthesis | Request PDF. [Link]

-

RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. jocpr.com [jocpr.com]

- 4. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]